1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride
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Overview
Description
1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an aminophenyl group attached to an ethanone moiety. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride typically involves the reaction of 2-aminophenyl ketones with various reagents. One common method includes the reaction of 2-aminophenyl ketone with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biomarker in detecting bacterial infections.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Aminoacetophenone: Shares a similar aminophenyl group but differs in its overall structure and properties.
1-(2-Aminophenyl)ethanone: Another related compound with similar chemical properties but distinct applications.
Uniqueness: 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1-[3-(2-aminophenyl)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15;/h2-9H,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFGOFAJMXPUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197232-53-3 |
Source
|
Record name | Ethanone, 1-(2′-amino[1,1′-biphenyl]-3-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197232-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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